Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenoxy group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving primary amines and diols, often catalyzed by iridium or other transition metal complexes.
Introduction of the 4-Fluorophenoxy Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-fluorophenoxy group.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent synthetic steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a building block in organic synthesis.
Pyrrolidine-2-one: A derivative with a carbonyl group, known for its biological activity.
Pyrrolidine-2,5-dione: Another derivative with two carbonyl groups, used in medicinal chemistry.
Uniqueness: Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the 4-fluorophenoxy group and the Boc protecting group, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H20FNO3 |
---|---|
Molecular Weight |
281.32 g/mol |
IUPAC Name |
tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20FNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 |
InChI Key |
OCESHIJYWOFTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods I
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